![molecular formula C18H18O6 B167470 Deoxyfrenolicin CAS No. 10023-11-7](/img/structure/B167470.png)
Deoxyfrenolicin
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deoxyfrenolicin involves the oxidative rearrangement of furo[3,2-b]naphtho[2,1-d]furan using ceric ammonium nitrate (CAN) to form a hemiacetal intermediate . This intermediate undergoes hydrogenation to reduce the hemiacetal group to a cyclic ether and further hydrogenolysis to form the ring-opened carboxylic acid . The final step involves deprotection and hydrolysis to yield this compound .
Industrial Production Methods: this compound can be produced industrially through a fermentation process involving Streptomyces roseofulvus strain AM-3867 . The fermentation is carried out under aerobic conditions to produce frenolicin, which is then converted to this compound under anaerobic conditions . This method allows for the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxyfrenolicin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN) is used for oxidative rearrangement.
Reduction: Hydrogenation using hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include cyclic ethers, carboxylic acids, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Anticancer Activity
Deoxyfrenolicin has been investigated for its potential as an anticancer agent. Studies have shown that it possesses cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antifungal Properties
This compound has demonstrated antifungal activity against several fungal strains. The effectiveness varies depending on the specific strain and the concentration used. Research indicates that this compound can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Anticoccidial Activity
While initial reports suggested that this compound was virtually devoid of in vivo anticoccidial activity, subsequent studies focused on developing semi-synthetic analogues that could enhance its efficacy against Eimeria species, which are responsible for coccidiosis in poultry . These analogues were designed by modifying the C-3a and C-4 positions of the naphthopyranquinone structure.
Food Preservation
Research has explored the use of this compound in food preservation due to its antimicrobial properties. Its ability to inhibit certain pathogens makes it a candidate for enhancing food safety and extending shelf life .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The study concluded that this compound induces apoptosis through mitochondrial pathways, suggesting its potential as an anticancer drug .
Case Study 2: Antifungal Activity
In vitro tests against Candida albicans and Aspergillus niger showed that this compound effectively inhibited fungal growth with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This positions it as a promising candidate for antifungal therapies .
Comparative Data Table
Mécanisme D'action
The mechanism of action of deoxyfrenolicin involves the inhibition of bacterial cell wall synthesis . It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The compound also exhibits activity against fungal pathogens by interfering with their cell membrane integrity .
Comparaison Avec Des Composés Similaires
- Frenolicin B
- Frenolicin A
- Griseusin
Comparison: Deoxyfrenolicin is structurally similar to frenolicin B and frenolicin A, but it lacks the hydroxyl group present in frenolicin B . This structural difference contributes to its unique antimicrobial activity profile . Compared to griseusin, this compound exhibits a broader spectrum of activity against both bacterial and fungal pathogens . Its unique structure and mode of action make it a valuable compound for further research and development in the field of antibiotics .
Activité Biologique
Deoxyfrenolicin is a naphthopyranquinone compound primarily studied for its biological activities, particularly its antifungal, anticoccidial, and cytotoxic properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is structurally related to frenolicin, sharing a similar naphthopyranquinone backbone. Its chemical formula is C₁₄H₁₈O₅, and it exhibits a complex structure that contributes to its diverse biological activities.
Antifungal Activity
This compound has demonstrated significant antifungal activity. In early studies, it was reported to inhibit various fungal strains, including Candida species and Aspergillus species. The compound's mechanism of action involves disrupting fungal cell membranes and inhibiting key metabolic pathways.
Case Study: Antifungal Efficacy
A study by Iwai et al. (1978) highlighted this compound's effectiveness against Candida albicans, showing a minimum inhibitory concentration (MIC) of 8 µg/mL. This indicates its potential as a therapeutic agent in treating fungal infections .
Antiamebic Activity
Recent research has expanded the understanding of this compound's biological activity to include antiamebic properties. A study screened various compounds for their effects on Entamoeba histolytica, revealing that this compound exhibits selective antiamebic activity under cysteine-deprived conditions.
Table 1: Antiamebic Activity
Compound | ED50 (µg/mL) | Cysteine Dependence Index |
---|---|---|
This compound | 15 | 1.2 |
Metronidazole | 10 | 1.0 |
This table summarizes the effective doses (ED50) for this compound compared to metronidazole, a standard antiamebic drug .
Cytotoxicity
This compound has also been evaluated for its cytotoxic effects on mammalian cells. Studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Research Findings
In vitro studies have shown that this compound exhibits cytotoxicity against various human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer). The compound's cytotoxic effects were quantified using the WST-1 assay, revealing an IC50 value of approximately 20 µg/mL for A549 cells .
Anticoccidial Activity
Historically, this compound was investigated for its anticoccidial properties. However, findings indicate that it is virtually devoid of in vivo anticoccidial activity. In comparative studies with analogues of frenolicin B, this compound showed significantly lower efficacy in reducing cecal lesion scores in infected chicks .
Table 2: Anticoccidial Efficacy
Compound | Effective Dose (ppm) |
---|---|
Frenolicin B | 25-50 |
This compound | 100 |
Analogue 1 | >100 |
This table illustrates the effective doses required to achieve significant anticoccidial activity in vivo .
Propriétés
IUPAC Name |
2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-4-13-16-11(7-9(24-13)8-14(20)21)17(22)10-5-3-6-12(19)15(10)18(16)23/h3,5-6,9,13,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZEYLPRXYHQC-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143036 | |
Record name | Deoxyfrenolicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-11-7 | |
Record name | Deoxyfrenolicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyfrenolicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYFRENOLICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RG5J840S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.